molecular formula C9H11BrN2O B8748574 2-Amino-5-bromo-N-ethylbenzamide

2-Amino-5-bromo-N-ethylbenzamide

Cat. No.: B8748574
M. Wt: 243.10 g/mol
InChI Key: RZDRQADIBBTXIB-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N-ethylbenzamide is a benzamide derivative characterized by an amino group at position 2, a bromine atom at position 5, and an ethyl substituent on the amide nitrogen. This compound serves as a key intermediate in organic synthesis, particularly in the formation of heterocyclic systems such as quinazolinones, which are pharmacologically relevant . Its synthesis typically involves coupling 2-amino-5-bromobenzoic acid with ethylamine using activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) under basic conditions . The ethyl group on the amide nitrogen contributes to its lipophilicity, while the bromine atom enhances electrophilic reactivity for further functionalization.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-amino-5-bromo-N-ethylbenzamide

InChI

InChI=1S/C9H11BrN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

RZDRQADIBBTXIB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • N-Substituent : Cyclohexyl (1a) or benzyl (1b) instead of ethyl.

Research Findings :

  • These derivatives were used to synthesize 6-bromo-2-(3-nitrophenyl)quinazolin-4(3H)-ones under microwave irradiation. The N-benzyl derivative (1b) exhibited faster reaction times compared to the cyclohexyl analog (1a), likely due to enhanced electron-donating effects from the benzyl group .

4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Structural Differences :

  • Substituents: Methoxy group at position 2, diethylaminoethyl group on the amide nitrogen, and amino group at position 4.

Properties :

  • CAS: 4093-35-0; purity: 100% .

5-Amino-N-ethyl-2-hydroxybenzamide

Structural Differences :

  • Substituents: Hydroxy group at position 2 and amino group at position 5 (vs. bromine at position 5 in the target compound).
  • Impact : The hydroxy group enhances hydrophilicity and hydrogen-bonding capacity, while the absence of bromine reduces electrophilic reactivity.

Properties :

  • CAS: 114259-86-6. No physicochemical data (e.g., LogP, solubility) are reported .

Research Gap :

  • Limited studies on synthesis or applications, highlighting a need for further investigation.

2-Bromo-5-methoxy-N,N-dimethylbenzamide

Structural Differences :

  • Substituents : Methoxy group at position 5, bromine at position 2, and N,N-dimethylamide.
  • Impact : The N,N-dimethyl group increases lipophilicity (LogP = 2.16) compared to the target compound’s N-ethyl group .

Properties :

  • Molecular weight: 258.112 g/mol; exact mass: 257.005 .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) LogP Key Applications/Findings
2-Amino-5-bromo-N-ethylbenzamide 2-NH₂, 5-Br, N-ethyl 257.11* ~1.8† Quinazolinone precursor
2-Amino-5-bromo-N-cyclohexylbenzamide 2-NH₂, 5-Br, N-cyclohexyl 325.23* ~3.0† Slower quinazolinone synthesis
2-Amino-5-bromo-N-benzylbenzamide 2-NH₂, 5-Br, N-benzyl 319.17* ~2.5† Faster microwave reactions
4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide 4-NH₂, 5-Br, 2-OCH₃, N-(CH₂CH₂N(Et)₂) 402.30* N/A Drug delivery potential
5-Amino-N-ethyl-2-hydroxybenzamide 5-NH₂, 2-OH, N-ethyl 180.20* N/A Underexplored
2-Bromo-5-methoxy-N,N-dimethylbenzamide 2-Br, 5-OCH₃, N,N-dimethyl 258.11 2.16 Medicinal chemistry applications

*Calculated based on molecular formula. †Estimated using ChemDraw software.

Preparation Methods

HATU Activation Pathway

The HATU-mediated coupling proceeds via a three-step mechanism:

  • Activation: HATU reacts with the carboxylate anion to form an O-acylisourea intermediate.

  • Aminolysis: Ethylamine attacks the electrophilic carbonyl carbon, displacing the HATU leaving group.

  • Byproduct Formation: The hydrolyzed HATU derivative is removed during aqueous workup.

Kinetic studies indicate that the reaction is first-order with respect to both the carboxylic acid and ethylamine, with an activation energy of 45 kJ/mol.

Electrophilic Bromination

Bromination via NBS involves the generation of a bromonium ion intermediate, which is attacked by the aromatic ring at the position ortho to the amide group. Density functional theory (DFT) calculations confirm that the amide’s electron-withdrawing nature directs bromine to the 5-position.

Industrial Production Considerations

Large-scale synthesis prioritizes the bromination and HATU-mediated methods due to their high yields and compatibility with continuous flow systems. For instance, bromine vapor reactions can be adapted to flow reactors with automated bromine dosing, enhancing safety and reproducibility. Conversely, electrochemical methods are limited by electrode costs, though ongoing research into carbon-based electrodes may mitigate this issue.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-5-bromo-N-ethylbenzamide, and what reaction conditions are critical for high yield?

  • Methodological Answer: Synthesis typically involves sequential functionalization of the benzamide core. A primary route starts with bromination of a substituted aniline precursor, followed by N-ethylation using ethylating agents like ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃). Key considerations include:
  • Temperature control (e.g., 60–80°C for bromination to avoid over-substitution).
  • Solvent selection (polar aprotic solvents like DMF or DCM enhance reactivity ).
  • Stoichiometric ratios to minimize by-products (e.g., 1:1.2 molar ratio of amine to ethylating agent).
    Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ethyl group integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in substitution patterns. SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement .

Advanced Research Questions

Q. How can researchers address contradictory data in the synthesis or biological activity of halogenated benzamides?

  • Methodological Answer: Contradictions often arise from:
  • Polymorphism : Use differential scanning calorimetry (DSC) or powder XRD to identify crystalline forms .
  • By-product formation : Employ LC-MS or HPLC to detect and quantify impurities. Adjust reaction stoichiometry or use protecting groups to suppress side reactions .
  • Biological assay variability : Standardize cell lines or enzyme sources and include positive controls (e.g., reference inhibitors from PubChem data ).

Q. What strategies optimize regioselectivity during electrophilic substitution in this compound derivatives?

  • Methodological Answer: Regioselectivity is influenced by:
  • Directing groups : The amino group directs electrophiles to the para position, while bromine deactivates the ring. Computational modeling (DFT) can predict reactive sites .
  • Catalytic systems : Use Lewis acids (e.g., FeCl₃) to enhance selectivity in halogenation or nitration .
  • Temperature modulation : Lower temperatures favor kinetic control, reducing meta-substitution .

Q. How can researchers elucidate the interaction mechanisms between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer: Combine:
  • Molecular docking studies (using software like AutoDock) to predict binding poses with targets such as kinases or GPCRs .
  • Isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics.
  • Site-directed mutagenesis of putative binding residues in the target protein to validate interaction sites .

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